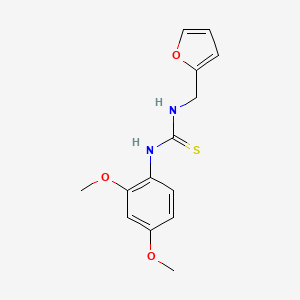
N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea, also known as DFTU, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of thiourea derivatives and has been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea is not fully understood. However, it has been proposed that N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea exerts its biological activities by inhibiting various enzymes and signaling pathways in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has also been shown to inhibit the replication of HIV and other viruses by targeting viral enzymes.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways. In addition, N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has been shown to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized for high yields and purity. N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has also been extensively studied for its biological activities, making it a useful tool for studying various diseases and biological processes. However, N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. In addition, N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has not been extensively studied in vivo, which limits its potential use as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea. One area of research is the development of new synthetic methods for N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea and its analogs. This could lead to the discovery of new compounds with improved biological activities. Another area of research is the study of the in vivo effects of N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea. This could provide valuable information on the potential use of N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea as a therapeutic agent. Finally, the study of the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea could lead to the discovery of new targets for drug development.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea involves the reaction of 2,4-dimethoxybenzaldehyde with 2-furylacetic acid to form the corresponding chalcone. The chalcone is then reacted with thiourea in the presence of a catalyst to give N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea. The synthesis of N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has been optimized to obtain high yields and purity.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess antitumor, antiviral, and antibacterial activities. N-(2,4-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea has also been shown to have antioxidant and anti-inflammatory properties. It has been studied for its potential use in the treatment of cancer, HIV, and Alzheimer's disease.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-17-10-5-6-12(13(8-10)18-2)16-14(20)15-9-11-4-3-7-19-11/h3-8H,9H2,1-2H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKHEFGYMPDCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

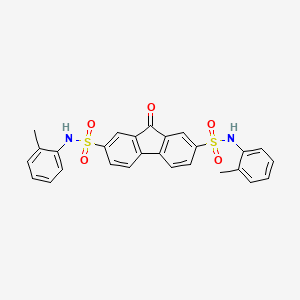
![4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5776081.png)
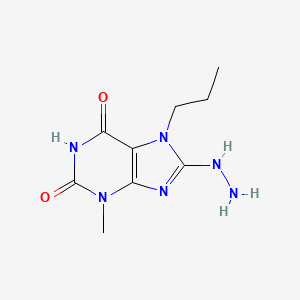
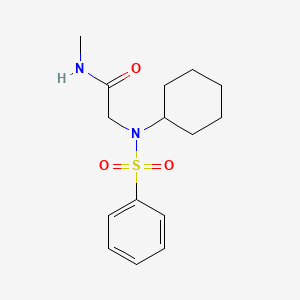
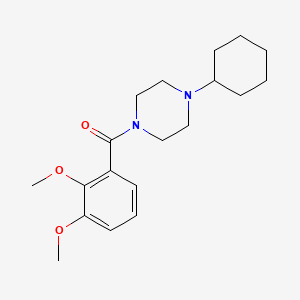
![1-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}naphthalene](/img/structure/B5776111.png)
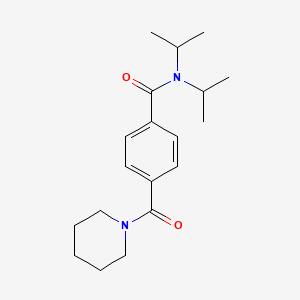
![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5776113.png)
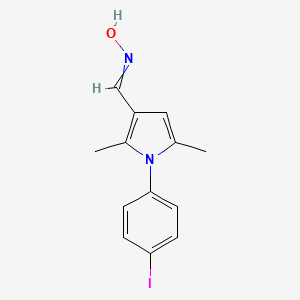
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5776121.png)
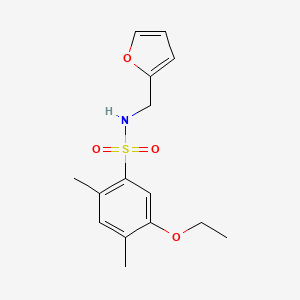
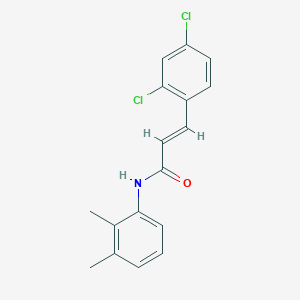
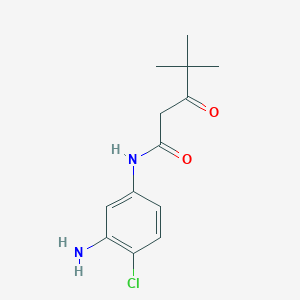
![N-[2-(acetylamino)phenyl]-2-bromobenzamide](/img/structure/B5776142.png)